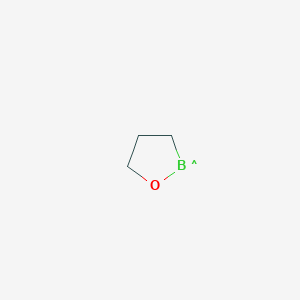

1,2-Oxaborolane

描述

属性

分子式 |

C3H6BO |

|---|---|

分子量 |

68.89 g/mol |

InChI |

InChI=1S/C3H6BO/c1-2-4-5-3-1/h1-3H2 |

InChI 键 |

MFFKYZPRTPCPQN-UHFFFAOYSA-N |

规范 SMILES |

[B]1CCCO1 |

产品来源 |

United States |

Synthetic Methodologies for 1,2 Oxaborolane and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods involve the formation of the 1,2-oxaborolane ring in a single conceptual sequence from an acyclic precursor that contains the requisite atoms. These are powerful methods for efficiently constructing the core heterocyclic structure.

Hydroboration, the addition of a boron-hydrogen bond across a double bond, is a cornerstone of organoboron chemistry and provides a key route to 1,2-oxaborolanes. umich.edursc.org In this context, an unsaturated alcohol undergoes hydroboration, and subsequent intramolecular rearrangement or elimination leads to the cyclic product.

The hydroboration of allyl alcohols and their protected counterparts with borane (B79455) reagents can lead directly to this compound structures. Research has shown that the hydroboration of protected allyl alcohols, such as silylated allyl alcohols, with borane (BH3) does not yield the expected linear organoborane products. researchgate.net Instead, a spontaneous cyclization occurs to form the C-B-O five-membered ring of 1,2-oxaborolanes in good yield. researchgate.net The reaction proceeds via an unexpected cyclization, and the absence of the silyl (B83357) protecting group in the final product indicates its cleavage during the ring-forming process. researchgate.net The structure of these cyclic compounds is confirmed by spectroscopic methods, which show characteristic signals for a non-symmetrical cyclic structure. researchgate.net

A similar reaction pathway is observed when allyl alcohols are first converted into triallyloxyborates. researchgate.net The subsequent hydroboration of these intermediates also results in the formation of 1,2-oxaborolanes, demonstrating the generality of this cyclization behavior. researchgate.net

Table 1: Synthesis of 1,2-Oxaborolanes via Hydroboration of Protected Allyl Alcohols Data synthesized from research findings. researchgate.net

| Starting Material | Reagent | Product |

| Silylated Allyl Alcohol | BH₃ | 1,2-H-Oxaborolane |

| Silylated Methallyl Alcohol | BH₃ | 3-Methyl-1,2-H-oxaborolane |

| Triallyloxyborate | BH₃ | 1,2-H-Oxaborolane |

Intramolecular hydroboration offers a regiocontrolled pathway to substituted 1,2-oxaborolanes, where the directing effect of an oxygen atom guides the reaction. In a metal-free approach, homoallylic alcohols react with an activated borane complex, such as that formed from dimethylsulfide borane (Me₂S·BH₃) and triflic acid (TfOH). nih.govacs.org This reaction is proposed to proceed through the formation of an alcohol borane complex, which then undergoes an intramolecular SN2-like displacement to form a π-complex. nih.govacs.org This intermediate subsequently cyclizes to a labile O-protonated this compound. nih.govacs.org While this intermediate is typically not isolated and is instead subjected to oxidative workup to yield 1,3-diols, its formation is the key step that determines the reaction's high regioselectivity. nih.govacs.orgtemple.edu

The regioselectivity of this oxygen-directed intramolecular hydroboration (ODHB) is exceptionally high, favoring the formation of the 1,3-dioxy-substituted product, which arises from the this compound intermediate. nih.govacs.org Branching at the C5 position of the homoallylic alcohol further enhances this selectivity. nih.govacs.org

Table 2: Regioselectivity in Oxygen-Directed Intramolecular Hydroboration of Homoallylic Alcohols Data sourced from Soderquist et al. nih.govacs.org

| Substrate (Homoallylic Alcohol) | Conditions | Product Ratio (1,3-diol : 1,4-diol) | Yield of 1,3-diol |

| (E)-3-Penten-1-ol | Me₂S·BH₃/TfOH | 20:1 | 65% |

| (Z)-3-Penten-1-ol | Me₂S·BH₃/TfOH | 20:1 | 58% |

| 1-Penten-4-ol | Me₂S·BH₃/TfOH | 30:1 | 63% |

| 2-Methyl-3-penten-1-ol | Me₂S·BH₃/TfOH | 82:1 | 75% |

| (E)-4-Hexen-2-ol | Me₂S·BH₃/TfOH | 56:1 | 80% |

Cyclocondensation reactions represent a versatile and widely used method for synthesizing this compound derivatives, particularly dioxaborolanes. wisdomlib.org These reactions involve the formation of the heterocyclic ring by combining two or more reactants, resulting in the elimination of a small molecule, typically water. wisdomlib.org

The most common cyclocondensation approach to 1,2-dioxaborolanes (a prominent class of 1,2-oxaborolanes) is the reaction between a boronic acid and a 1,2-diol. researchgate.netnih.gov This reaction is a reversible equilibrium, and the formation of the stable five-membered cyclic boronic ester is often thermodynamically favored. researchgate.net Boronic esters are noted for their high thermal stability and compatibility with various functional groups. researchgate.net

The reaction can also be performed with borate (B1201080) esters, such as triethylborate or trimethylborate, which react with diols to form the cyclic structure. wiley-vch.de Boranes themselves can also be used. For instance, the reaction of a borane-dimethyl sulfide (B99878) complex with a chelating group like 1,2-dihydroxybenzene (catechol) yields the corresponding benzo-1,3,2-dioxaborolane. ukzn.ac.za

The versatility of the cyclocondensation method is expanded by using functionalized reagents, allowing for the synthesis of a diverse array of this compound derivatives with tailored properties. Boronic acids can be condensed with various functionalized 1,2- or 1,3-diols to introduce specific functionalities into the final molecule. nih.gov This strategy is employed in the creation of vitrimers, where dioxaborolane-containing crosslinkers are prepared from boronic acids and specific diols, and then incorporated into polymer chains. researchgate.netnih.gov

Similarly, functionalized boronic acids can be reacted with simple diols. The condensation of various arylboronic acids with reagents such as 1,2-diaminophenyl or o-aminophenyl mercaptan leads to the synthesis of related five-membered heterocyclic borolanes containing nitrogen or sulfur, demonstrating the breadth of this synthetic strategy. ukzn.ac.za

Table 3: Synthesis of this compound Derivatives via Cyclocondensation Data synthesized from research findings. ukzn.ac.za

| Boron Source | Functionalized Reagent | Product Type | Yield |

| Phenylboronic acid | 1,2-Dihydroxybenzene | Arylbenzo-1,3,2-dioxaborolane | 66-99% |

| Various arylboronic acids | 1,2-Diaminophenyl | Arylbenzo-1,3,2-diazaborolane | 66-99% |

| Various arylboronic acids | o-Aminophenyl mercaptan | Arylbenzo-1,3,2-thiazaborolane | 66-99% |

| Borane-dimethyl sulfide | 1,2-Dihydroxybenzene | Benzo-1,3,2-dioxaborolane | 45-96% |

Cyclocondensation Reactions

Metal-Catalyzed Synthetic Routes

Transition metal catalysis provides powerful and versatile tools for the construction of complex organic molecules, including boron heterocycles. These methods often allow for high degrees of selectivity and functional group tolerance.

Palladium-Catalyzed Borylation Strategies

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-boron bonds. While many palladium-catalyzed methods generate aryl or alkyl boronate esters that can serve as precursors to heterocycles, direct catalytic cyclization to form 1,2-oxaborolanes has also been achieved.

A notable example is the palladium-catalyzed alkenylboration of carbon-carbon double bonds. nih.gov This method utilizes chloro(diisopropylamino)boryl ethers derived from homoallylic alcohols, which react with alkenylzirconium reagents in the presence of a palladium catalyst. The proposed mechanism involves an oxidative addition of the B-Cl bond to the palladium center, followed by an intramolecular insertion of the alkene into the newly formed B-Pd bond. Subsequent transmetalation with the alkenylzirconium reagent and reductive elimination yields the substituted this compound product. nih.gov This cyclization process demonstrates high diastereoselectivity, affording cis-3,5- or trans-3,4-disubstituted products. nih.gov

| Catalyst | Substrate | Reagent | Product | Key Feature |

| Palladium(0) Complex | Chloro(diisopropylamino)boryl ether of homoallylic alcohol | Alkenylzirconium reagent | Substituted this compound | High diastereoselectivity |

Transition Metal-Mediated C-H Functionalization

Directing group-assisted C-H activation is a powerful strategy that enables the functionalization of otherwise inert C-H bonds. sigmaaldrich.comnih.govrsc.orgrsc.org This approach has been applied to the synthesis of various heterocycles. In the context of 1,2-oxaborolanes, a transition metal catalyst can mediate the direct borylation of a C-H bond in a substrate designed to facilitate subsequent cyclization.

For instance, rhodium(III) catalysis can be employed for the three-component coupling of a C-H bond substrate, an internally substituted diene, and a carbonyl compound to generate complex homoallylic alcohols. nih.gov While not a direct borylation, this demonstrates the principle of using transition metals to build the specific carbon skeleton required. A hypothetical adaptation for this compound synthesis would involve the rhodium-catalyzed C-H activation and insertion of a borylating agent onto a suitable homoallylic alcohol substrate, leading to an intermediate that readily cyclizes. The choice of directing group on the substrate is crucial for controlling the regioselectivity of the C-H activation step. rsc.org

| Catalyst Family | Strategy | Substrate Type | Key Principle |

| Rhodium, Iridium, Cobalt | C-H Activation | Homoallylic alcohols | Directing group-assisted functionalization of a C-H bond to install a boron moiety or build the necessary carbon framework for cyclization. rsc.orgnih.gov |

Single-Atom Editing Methodologies for Boron Incorporation

Single-atom editing represents an emerging frontier in synthesis, aiming for the precise insertion or deletion of a single atom within a molecular framework. nih.gov This approach offers a conceptually novel retrosynthetic path to heterocycles. The synthesis of boron-containing heterocycles via single-atom editing can involve either the insertion of other atoms into a pre-existing boron-containing ring or, more relevantly, the insertion of a boron atom into a non-boron heterocycle. rsc.orgrsc.org

This field is still in its early stages, with research being somewhat fragmented. rsc.org However, the core concept involves transforming an existing ring, such as a tetrahydrofuran (B95107) derivative, into a this compound through a reaction that formally inserts a boron atom. For example, a recently reported ether–boron insertion reaction demonstrates the conversion of cyclic ethers into boronate esters, showcasing the potential of this strategy. nih.gov These methods are powerful as they can rapidly modify complex molecules, enhancing the speed of compound synthesis. rsc.org

Advanced and Emerging Synthetic Approaches

Beyond traditional metal catalysis, newer strategies involving photochemistry and frustrated Lewis pairs are expanding the toolkit for synthesizing boron-containing compounds.

Photochemical Synthesis of Boron Heterocycles

Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions, proceeding under the influence of visible or ultraviolet light. msu.edu The use of light can be considered an environmentally benign approach, as it is a non-toxic reagent that generates no waste. nih.gov While the photochemical synthesis of many heterocycles is well-established, its application to boron heterocycles is a more recent development. researchgate.net

Photochemical C-H borylation can be achieved using metal photocatalysts or under metal-free conditions. nih.gov A plausible, though not yet broadly established, route to 1,2-oxaborolanes could involve the photochemical activation of a borylating agent which then reacts with a homoallylic alcohol. The resulting radical intermediate could then undergo cyclization onto the tethered hydroxyl group, forming the this compound ring. This approach leverages the ability of photochemistry to generate highly reactive intermediates under mild conditions.

Frustrated Lewis Pair (FLP) Mediated Transformations

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows FLPs to activate a variety of small molecules, including H₂, and to mediate reactions such as C-H borylation. wikipedia.orgulaval.ca This strategy provides a metal-free alternative to traditional transition metal catalysis. ulaval.ca

In the context of C-H borylation, an FLP can activate a borylating agent like catecholborane or pinacolborane. The Lewis acidic component of the FLP interacts with the borane, increasing its electrophilicity, while the Lewis basic component deprotonates the substrate (e.g., a C-H bond of a heteroarene). This cooperative action facilitates the C-B bond formation. ulaval.cabris.ac.uk The synthesis of 1,2-oxaborolanes using this technology would involve the FLP-mediated borylation of a C-H bond in a molecule containing a suitably positioned hydroxyl group, which would then trap the borylated intermediate to form the five-membered ring.

| Reagent Class | Principle | Target Reaction | Potential Advantage |

| Frustrated Lewis Pair (FLP) | Sterically hindered Lewis acid/base mixture activates substrates. wikipedia.org | C-H Borylation | Metal-free catalysis. ulaval.ca |

Homologation Reactions of Organoboranes Leading to Oxaborolanes

Homologation reactions provide a powerful strategy for the synthesis of this compound derivatives by enabling the insertion of a single carbon atom into an organoborane precursor. This methodology typically involves the reaction of a boronic ester with a carbenoid, followed by a 1,2-metallate rearrangement. The Matteson homologation is a prominent example of this approach, utilizing (dihalomethyl)lithium reagents to generate α-haloboronic esters, which are versatile intermediates for further functionalization. researchgate.netnih.govualberta.camdpi.com

The process generally begins with a boronic ester, which can be derived from a variety of starting materials. This ester is treated with a lithiated dihalomethane, such as (dichloromethyl)lithium (Cl₂CHLi), often at low temperatures. nih.govmdpi.com This step forms a boronate complex. The subsequent addition of a Lewis acid, like zinc chloride (ZnCl₂), facilitates a 1,2-rearrangement where one of the organic groups on the boron atom migrates to the adjacent carbon, displacing a halide ion. researchgate.netnih.govmdpi.com This rearrangement is the key carbon-carbon bond-forming step and results in an α-chloroboronic ester with high diastereoselectivity. researchgate.netrsc.org

These α-chloroboronic ester intermediates can then be converted into this compound structures. For example, reactions of 2-alkyl- or 2-phenyl-1,2-oxaborolanes with (dichloromethyl)lithium have been explored as a novel route to synthesize 1,4-alkanediols after an oxidative workup. acs.org The homologation of boronic esters, particularly those derived from chiral diols, allows for the stereocontrolled synthesis of complex carbon chains which can be cyclized to form substituted ring systems. researchgate.netrsc.org For instance, the iterative application of Matteson homologation can build up a carbon chain, which, upon deprotection of a strategically placed alcohol, can undergo intramolecular cyclization to yield substituted tetrahydrofuran rings, a motif structurally related to the oxaborolane core. rsc.org

Table 1: Examples of Matteson Homologation for Boronic Ester Synthesis

| Starting Boronic Ester | Reagents | Intermediate | Application | Reference |

|---|

Intramolecular C-H Insertion Reactions of Boroxy Fischer Carbene Complexes

A distinct and efficient pathway to this compound derivatives involves the intramolecular C-H insertion of in-situ generated boroxy Fischer carbene complexes. unirioja.esacs.orgunirioja.es This transformation provides a direct method for creating the five-membered oxaborolane ring system. unirioja.es

The synthesis starts with the formation of pentacarbonylmetal acylate intermediates, which are generated by the reaction of a metal hexacarbonyl [e.g., M(CO)₆ where M = Cr, Mo, W] with an organolithium compound. unirioja.es These acylates are then treated with a dialkylchloroborane in an ethereal solvent at low temperatures (e.g., -78 °C) to form dialkylboroxycarbene complexes in situ. unirioja.es Upon warming to room temperature, these carbene complexes undergo a transformation where the carbene ligand inserts into a Cβ-H bond of one of the alkyl groups attached to the boron atom. unirioja.es This intramolecular C-H insertion leads to the formation of the this compound ring and the loss of the metal fragment. unirioja.es

This methodology has been successfully applied to the regio- and diastereoselective modification of natural products, such as terpenes. unirioja.esacs.org When boroxy Fischer carbene complexes are derived from terpenes, the subsequent intramolecular C-H insertion can proceed with very high diastereoselectivity, reaching up to 99%. unirioja.esacs.org The substituents on the carbon atom beta to the boron (Cβ) play a crucial role in influencing the reaction pathway. unirioja.esacs.org Further oxidation of the resulting oxaborolane intermediates can yield valuable 1,3-diols. unirioja.esunirioja.es

Table 2: Synthesis of Oxaborolanes via C-H Insertion of Boroxy Fischer Carbene Complexes

| Organolithium | Dialkylchloroborane | Metal Carbonyl | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| MeLi | Diisopinocampheylchloroborane | Cr(CO)₆ | Oxaborolane derivative from terpene | High (up to 99%) | unirioja.es |

| PhLi | Diethylchloroborane | W(CO)₆ | 2-Ethyl-5-phenyl-1,2-oxaborolane derivative | Not specified | unirioja.es |

| n-BuLi | Dicyclohexylchloroborane | Mo(CO)₆ | 2-Cyclohexyl-5-propyl-1,2-oxaborolane derivative | Not specified | unirioja.es |

Regioselectivity and Stereoselectivity in this compound Synthesis

The concepts of regioselectivity and stereoselectivity are paramount in the synthesis of 1,2-oxaborolanes, as they dictate the precise three-dimensional arrangement and constitutional structure of the final product. masterorganicchemistry.commasterorganicchemistry.com

Regioselectivity refers to the preference of a reaction to occur at one particular site over other possible sites. masterorganicchemistry.commdpi.com In the context of the intramolecular C-H insertion of boroxy Fischer carbene complexes, regioselectivity determines which C-H bond the carbene will insert into. The reaction shows a strong preference for insertion into the Cβ-H bond of the alkyl group on the boron atom, leading specifically to the formation of the five-membered this compound ring. unirioja.es This is a key feature that makes the reaction a reliable method for constructing this specific heterocycle. The choice of catalyst can also influence regioselectivity in related C-H insertion reactions, for example, by favoring a 1,3-insertion over a 1,5-insertion pathway depending on the electronic properties of the catalyst's ligands. pku.edu.cn

Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.commdpi.com Both synthetic methodologies discussed exhibit high levels of stereocontrol.

In the intramolecular C-H insertion of boroxy Fischer carbene complexes derived from chiral substrates like terpenes, excellent diastereoselectivity (up to 99%) is achieved. unirioja.esacs.org This means that out of multiple possible diastereomeric products, one is formed almost exclusively. The inherent chirality of the starting material directs the approach of the carbene, leading to a highly ordered transition state and a stereochemically defined product.

The Matteson homologation is renowned for its high diastereoselectivity. researchgate.netrsc.org When a chiral boronic ester, such as one protected with a chiral diol (e.g., pinanediol or a tartrate-derived diol), is treated with (dichloromethyl)lithium, the reaction proceeds to form an α-chloroboronic ester with a very high preference for one diastereomer. researchgate.netualberta.caumich.edu This stereocontrol arises from the chiral environment created by the diol auxiliary, which dictates the facial selectivity of the rearrangement step. This installed stereocenter is then retained in subsequent transformations, allowing for the synthesis of enantiomerically enriched this compound precursors and related structures. ualberta.cacardiff.ac.uk

The combination of predictable regioselectivity and excellent stereoselectivity makes these methods powerful tools for the asymmetric synthesis of complex molecules incorporating the this compound motif. researchgate.netunirioja.es

Table 3: Summary of Selectivity in this compound Synthesis

| Synthetic Method | Type of Selectivity | Controlling Factor | Outcome | Reference |

|---|---|---|---|---|

| Intramolecular C-H Insertion | Regioselectivity | Reaction mechanism | Preferential insertion into Cβ-H bond, forming a 5-membered ring | unirioja.es |

| Intramolecular C-H Insertion | Diastereoselectivity | Chiral substrate (e.g., terpene) | High diastereomeric excess (up to 99%) in the oxaborolane product | unirioja.esacs.org |

| Matteson Homologation | Diastereoselectivity | Chiral auxiliary on boronic ester | Formation of α-chloroboronic esters with high diastereomeric ratios | researchgate.netualberta.carsc.org |

Reactivity Profiles and Reaction Mechanisms of 1,2 Oxaborolane Systems

Fundamental Reactivity Derived from Boron's Electronic Nature

The unique reactivity of 1,2-oxaborolane and related organoboron compounds is fundamentally rooted in the electronic properties of the boron atom. wikipedia.org Boron possesses three valence electrons, which it uses to form three covalent bonds. thieme-connect.de This results in a neutral, sp²-hybridized boron center with a trigonal planar geometry. rsc.orgwiley-vch.de

A defining characteristic of the boron atom in a this compound ring is its electron deficiency. doubtnut.com With only six valence electrons in its bonding orbitals, the boron atom lacks a complete octet. doubtnut.comlibretexts.org This electron deficiency makes the boron center a potent Lewis acid, meaning it is a strong electron-pair acceptor. libretexts.orgquora.comlibretexts.org This inherent Lewis acidity is the primary driving force behind the characteristic reactions of this compound systems, rendering them susceptible to interaction with electron-rich species, known as Lewis bases. rsc.orgrsc.org

The sp² hybridization of the boron atom leaves a non-bonding, vacant p-orbital perpendicular to the plane of the three substituents. thieme-connect.dersc.orgwiley-vch.decureffi.org This low-energy, empty p-orbital is the key to boron's reactivity, acting as the primary site for accepting an electron pair from a nucleophile or Lewis base. quora.comcureffi.orgresearchgate.net The presence and accessibility of this vacant orbital dominate the physical characteristics and reaction patterns of all neutral sp²-hybridized boron compounds. rsc.org Coordination of a Lewis base to this empty orbital initiates many of the transformations that this compound systems undergo. libretexts.orgcureffi.org

Conjugation in this compound systems arises from the interaction of the vacant p-orbital on the boron atom with adjacent orbitals. chemistryviews.orgwikipedia.org A significant interaction is the pπ-pπ donation from the lone-pair electrons of the adjacent oxygen atom within the ring into the empty p-orbital of the boron. thieme-connect.de This delocalization of electrons has a considerable stabilizing effect on the molecule. thieme-connect.de

Rearrangement and Insertion Reactions

A significant class of reactions involving this compound systems is the radical-induced 1,2-metalate rearrangement. This process combines a radical bond-forming step with an ionic 1,2-migration from the boron atom to an adjacent carbon atom, representing a radical-polar crossover. nih.gov The general principle involves the formation of a tetracoordinate boronate 'ate' complex, which then undergoes a 1,2-migration. cardiff.ac.uk

The mechanism is initiated by the addition of a radical to a vinyl boronate complex, forming a boronate radical. acs.org This radical species can then be oxidized, triggering a rapid 1,2-metalate rearrangement to yield the final product. acs.org This novel trigger mechanism, involving the oxidation of an α-boronate radical, has expanded the scope of traditional 1,2-metalate rearrangements. acs.org

This methodology has been applied to the synthesis of functionalized cyclobutanes and the derivatization of bicyclo[1.1.1]pentanes (BCPs). uni-muenchen.de For instance, radical addition to bicyclobutyl boronate complexes can induce a 1,2-migration. nih.gov The reaction can also be initiated by photoredox catalysis, allowing for the use of various radical precursors like perfluoroalkyl iodides. acs.orgchimia.ch

Intramolecular rearrangements in this compound systems can be triggered by various stimuli. A notable example is the hydrogen atom transfer (HAT) induced 1,2-migration of boronate complexes. nih.gov In this process, a regioselective α-C(sp³)-H abstraction from a boronate complex by an electrophilic radical generates a radical anion intermediate, which then undergoes a 1,2-boronate migration. nih.gov

Another class of intramolecular rearrangements includes the acs.orgsmolecule.com-Brook rearrangement, which involves the migration of a silyl (B83357) group from carbon to oxygen. organic-chemistry.org While not specific to 1,2-oxaborolanes, the principles of intramolecular migration are relevant. The driving force for such rearrangements is often the formation of a more stable bond, such as a silicon-oxygen bond. organic-chemistry.org

Computational studies have been employed to investigate the mechanisms of these rearrangements. For example, DFT calculations have been used to explore the rearrangement of O-propargylic oximes, indicating that the process can involve N-O bond cleavage followed by recyclization. rsc.org

Boron centers can direct intramolecular C-H insertion reactions. In-situ generated boroxy Fischer carbene complexes can undergo intramolecular C-H insertion into a Cβ-H bond relative to the boron atom to form oxaborolane derivatives. unirioja.es Subsequent oxidation of these intermediates can yield 1,3-diols. unirioja.es Theoretical calculations suggest the presence of a boron-metal interaction, which may be a key step in facilitating the C-H insertion. unirioja.es

Oxygen-directed intramolecular hydroboration represents another example of boron-mediated C-H functionalization. nih.gov The reaction is proposed to proceed through the formation of an alcohol borane (B79455) complex, which then leads to an O-protonated this compound intermediate via an Sₙ2-like displacement and subsequent hydroboration. nih.gov

Transition metal-catalyzed C-H borylation reactions are a major area of research for C-H functionalization. wikipedia.orgrsc.org While often governed by sterics, directing groups can be used to control the regioselectivity of the borylation. wikipedia.orgrsc.org The boron atom itself, in the form of a boronic ester, can be maintained in the product during these transformations. uea.ac.uk

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound systems has been the subject of numerous mechanistic investigations, often employing computational methods like Density Functional Theory (DFT). researchgate.netd-nb.inforesearchgate.net These studies provide insights into reaction pathways, transition states, and the factors influencing reactivity and selectivity.

For the radical-induced 1,2-metalate rearrangement, mechanistic studies have helped to elucidate the sequence of events. researchgate.net Experimental and theoretical investigations support a reaction sequence that begins with radical initiation, followed by an ionic 1,2-boronate rearrangement. researchgate.net DFT calculations have been used to analyze the 1,2-metallate rearrangement step in various systems, providing information on the reaction energies and transition state geometries. uni-muenchen.de

Computational analysis has also been applied to understand the formation of this compound precursors. For example, DFT calculations at the B3LYP/6-311++G** level have been used to study the formation of 1,3,2-dioxaborolane from dihydroxy borane and 1,2-ethanediol, supporting a stepwise mechanism. researchgate.netjefferson.edu

The United Reaction Valley Approach (URVA) is a computational method that provides a detailed analysis of reaction mechanisms by partitioning the reaction path into distinct phases. smu.edu This approach can identify the key chemical processes, such as bond breaking and formation, and the electronic factors that control the reaction mechanism. smu.edu Such detailed computational analyses are invaluable for understanding the complex reactivity of this compound systems.

Table 2: Mechanistic Investigation Techniques for this compound Reactivity

| Technique | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Formation of 1,3,2-dioxaborolane | Supports a stepwise mechanism involving initial bimolecular dehydration followed by unimolecular elimination. | researchgate.netjefferson.edu |

| DFT and Experimental Studies | Radical-induced 1,2-metalate rearrangement | Confirms a radical initiation followed by an ionic 1,2-boronate rearrangement. | researchgate.net |

| DFT Calculations | 1,2-reduction of α,β-unsaturated ynones | The in-situ formed dioxaborolane acts as the hydride donor. | d-nb.inforesearchgate.net |

| United Reaction Valley Approach (URVA) | General reaction mechanism analysis | Partitions the reaction path into phases to identify key chemical processes and controlling electronic factors. | smu.edu |

Computational and Theoretical Chemistry of 1,2 Oxaborolane

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonds within the 1,2-oxaborolane ring are fundamental to its stability and reactivity. Computational methods offer a quantitative description of these features.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the optimized structure and electronic properties of molecules. irjweb.com For five-membered boronate esters like this compound, DFT calculations, often using functionals like B3LYP, are employed to determine ground state geometries with high accuracy. irjweb.comresearchgate.netmdpi.com

These studies reveal that the this compound ring is nearly planar. semanticscholar.org The boron atom typically adopts a trigonal planar geometry, rendering it sp² hybridized with a vacant p-orbital perpendicular to the ring plane. aablocks.comwiley-vch.de This electron deficiency at the boron center is a key feature influencing the molecule's reactivity. Calculations on related five-membered ring boronic esters, such as catechol esters, show O-B-O bond angles of approximately 112°, a value constrained by the ring structure. rsc.org The B-O bond lengths are typically calculated to be around 1.37-1.39 Å, indicating significant double bond character due to pπ-pπ interaction between the oxygen lone pairs and the vacant boron p-orbital.

Table 1: Representative Calculated Geometric Parameters for a Five-Membered Boronate Ester Ring (1,3,2-Dioxaborolane) using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | B-O | ~1.37 Å |

| Bond Length | O-C | ~1.43 Å |

| Bond Length | C-C | ~1.54 Å |

| Bond Angle | O-B-O | ~112° |

| Bond Angle | B-O-C | ~110° |

| Bond Angle | O-C-C | ~104° |

Note: Data is based on calculations for the closely related 1,3,2-dioxaborolane, as specific DFT data for the unsubstituted this compound parent molecule is not extensively published. The level of theory for such calculations is typically B3LYP with a basis set like 6-311++G. researchgate.net

While DFT is a workhorse for geometry optimizations, ab initio and post-Hartree-Fock methods provide a systematic way to improve upon the calculation of molecular properties by more accurately accounting for electron correlation. wikipedia.orgepfl.chyoutube.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered higher levels of theory that offer benchmark accuracy, particularly for energetic properties. epfl.chacs.org

For molecules like this compound, these methods are used to:

Refine Energies: Post-Hartree-Fock methods provide more accurate calculations of total electronic energies and, consequently, more reliable reaction and activation energies. epfl.ch The difference between the Hartree-Fock energy and the exact energy is known as the correlation energy, and methods like MP2 can recover a significant portion of it. youtube.com

Calculate Molecular Properties: Properties such as polarizability, ionization potentials, and electron affinities are more accurately predicted with these advanced methods.

Validate DFT Results: Due to their high computational cost, post-Hartree-Fock methods are often used to benchmark the performance of more efficient DFT functionals for a specific class of molecules. acs.org

An ab initio study on the related 1,2-dihydro-1,2-azaborine, which also features a polar B-N bond, demonstrated how these methods can elucidate rearrangements of electron densities and localized bonding structures compared to all-carbon analogues. nih.govbohrium.com Similar effects are expected in this compound due to the polar B-O bond.

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a familiar picture of localized bonds, lone pairs, and antibonding orbitals that aligns with Lewis structures. uni-muenchen.de This analysis provides quantitative insights into bonding, hybridization, and charge distribution. joaquinbarroso.com

For this compound, NBO analysis would reveal:

Bond Polarization: The B-O and O-C bonds are highly polarized. NBO calculates natural atomic charges, which would show a significant positive charge on the boron atom and negative charges on the oxygen atoms.

Hybridization: The analysis provides the spd composition of the hybrid orbitals forming each bond. The boron atom is confirmed to have sp² character in the trigonal form, while the oxygen atoms exhibit sp² to sp³ character. joaquinbarroso.com

Hyperconjugative Interactions: A key insight from NBO is the analysis of donor-acceptor interactions between filled (donor) NBOs (like lone pairs or bonding orbitals) and empty (acceptor) NBOs (like antibonding orbitals). The most significant interaction in this compound is the donation of electron density from the oxygen lone pairs (n_O) into the empty p-orbital of the boron atom (p_B), which is represented as an interaction with the corresponding empty non-Lewis orbital. This n_O → p_B interaction is crucial for stabilizing the molecule and explains the partial double-bond character of the B-O bonds. researchgate.net

The stabilization energy E(2) associated with these delocalizations can be estimated using second-order perturbation theory within the NBO framework. uni-muenchen.de

Table 2: Principal NBO Donor-Acceptor Interactions in a B-O Heterocycle

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Estimated) | Interaction Type |

| LP (O) | p_z (B) / BD(B-X) | High | π-Donation, Ring Stabilization |

| σ (C-C) | σ (B-O) | Low-Medium | Hyperconjugation |

| σ (C-H) | σ* (B-O) | Low | Hyperconjugation |

Note: LP denotes a lone pair, p_z (B) represents the vacant p-orbital on boron, and BD denotes an antibonding orbital. The E(2) values are qualitative estimates based on the known electronic structure of boronate esters.*

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping the detailed pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that govern reaction rates.

The formation of five-membered boronate esters, such as this compound analogues, has been a subject of detailed computational investigation. A common pathway studied is the condensation reaction between a boronic acid and a diol. researchgate.net DFT calculations have shown this to be a stepwise mechanism:

Initial Dehydration: An initial bimolecular reaction leads to the formation of a monoester intermediate.

Unimolecular Elimination: This is followed by a unimolecular cyclization step, involving the elimination of a second water molecule, to form the five-membered ring. researchgate.net

For each step, the potential energy surface is explored to locate the transition state (TS), which is a first-order saddle point. ucsb.edu TS structures are characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. youtube.comscm.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified TS correctly connects the reactant and product minima on the potential energy surface. fossee.in The calculated energy difference between the reactants and the transition state gives the activation energy barrier (ΔE‡), a critical parameter for predicting reaction kinetics. fossee.in

Table 3: Illustrative Energetic Profile for Boronate Ester Formation (Uncatalyzed)

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Boronic Acid + Diol | 0.0 |

| Transition State 1 | TS for Monoester Formation | +15 to +25 |

| Intermediate | Monoester + H₂O | -5 to +5 |

| Transition State 2 | TS for Cyclization | +20 to +30 |

| Products | Cyclic Ester + 2 H₂O | -10 to 0 |

Note: These are representative values derived from DFT studies on the formation of 1,3,2-dioxaborolane and are meant to be illustrative of the energetic landscape. researchgate.net

Reactions are rarely performed in the gas phase, and the surrounding solvent can dramatically influence reaction pathways and energetics. ucsb.edu Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize charged or polar species like transition states. sciepub.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation. This is more computationally intensive but is necessary to model specific interactions like hydrogen bonding between the solvent and the reacting species. ucsb.edu

Studies have shown that for boronate ester formation, explicit solvent molecules can play a direct role, for instance, by facilitating proton transfer in the transition state. nih.gov

Furthermore, catalysis can be modeled by including the catalytic species in the calculation. For boronate esterification, Lewis bases are known to catalyze the reaction. Computational studies can model the coordination of the catalyst to the boron center, which changes its hybridization to sp³ and makes it more susceptible to nucleophilic attack. researchgate.net This coordination lowers the activation energy of the subsequent steps, explaining the observed rate enhancement. Similarly, the role of general acid catalysts in facilitating the departure of leaving groups can be quantified by calculating the reduction in the relevant transition state barriers. nih.gov

Theoretical Prediction of Reaction Selectivity (Regio- and Stereoselectivity)

The prediction of reaction outcomes for derivatives of this compound is a significant application of computational chemistry, enabling the rational design of synthetic pathways. Theoretical methods, particularly Density Functional Theory (DFT), are employed to model the potential energy surfaces of reactions involving the this compound scaffold. By calculating the energies of transition states and intermediates, chemists can predict the kinetic and thermodynamic favorability of different reaction pathways, thus determining the likely regio- and stereoselectivity. beilstein-journals.orgmedjchem.comrsc.org

For a given reaction, such as the addition of a nucleophile or an electrophile to a substituted this compound ring, multiple stereoisomeric products may be possible. DFT calculations can elucidate the steric and electronic factors that govern which product is favored. medjchem.com By modeling the transition state structures for the formation of each possible product, the activation energies (ΔG‡) can be compared. According to transition state theory, the pathway with the lowest activation energy will be the fastest and is thus predicted to yield the major product. beilstein-journals.orgsemanticscholar.org For instance, in the alkylation of a functionalized this compound, calculations can determine whether the substituent will preferentially direct an incoming group to a specific position (regioselectivity) and whether it will add to a particular face of the molecule (stereoselectivity).

Reactivity descriptors derived from DFT, such as Fukui functions and Highest Occupied Molecular Orbital (HOMO) analysis, can also be used to identify the most nucleophilic or electrophilic sites within the molecule, offering a qualitative prediction of regioselectivity that complements the quantitative results from transition state analysis. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting the spectroscopic properties of novel compounds, including this compound and its derivatives. These predictions serve as a powerful tool for structure verification and the interpretation of experimental data.

The in silico prediction of NMR chemical shifts is a standard procedure for confirming the structure of synthesized molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like mPW1PW91 or B3LYP, is the most common approach for calculating the isotropic shielding constants of nuclei. nih.govresearchgate.net

The computational workflow generally involves:

Optimization of the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP/6-31G(d)).

Calculation of the NMR isotropic shielding constants (σ) for each nucleus (¹H, ¹³C, ¹¹B) using a more robust basis set (e.g., 6-311+G(2d,p)). nih.govresearchgate.net

Conversion of the calculated shielding constants to chemical shifts (δ) by referencing them against the shielding constant of a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

Often, a linear regression analysis comparing a set of experimental and calculated shifts is performed to generate a scaling factor, which corrects for systematic errors in the computational method and improves predictive accuracy. nih.govresearchgate.net

For ¹¹B NMR, which is crucial for boron-containing compounds, this computational protocol has been shown to yield predictions with a root-mean-square deviation of approximately 3.4 ppm, providing excellent agreement with experimental values. nih.gov

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| ¹¹B | 34.5 | 35.2 |

| ¹³C | ||

| C3 | 68.1 | 68.9 |

| C4 | 25.3 | 26.0 |

| C5 | 10.2 | 11.1 |

| ¹H | ||

| H (C3) | 4.15 | 4.20 |

| H (C4) | 1.90 | 1.95 |

| H (C5) | 1.25 | 1.30 |

Note: Data in this table is illustrative and intended to represent typical results from DFT/GIAO calculations.

Computational chemistry can also predict the infrared (IR) and ultraviolet-visible (UV-Vis) spectra of this compound.

Vibrational Frequency (FTIR) Analysis: After geometry optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum and to compute its vibrational modes. Each calculated frequency corresponds to a specific molecular motion, such as a B-O stretch, C-H bend, or ring deformation. These theoretical frequencies and their corresponding intensities can be used to generate a simulated IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for DFT functionals) to the calculated frequencies to correct for anharmonicity and other systematic errors, bringing them into closer agreement with experimental data. nih.gov

Electronic Excitation (UV-Vis) Analysis: The prediction of UV-Vis spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the excitation energy, which can be converted to a wavelength (λmax), and the oscillator strength, which is proportional to the intensity of the absorption peak. chemrxiv.org This allows for the prediction of the key absorption bands in the UV-Vis spectrum, which for a molecule like this compound would primarily involve transitions related to its σ bonds and non-bonding orbitals. nih.gov

Table 2: Illustrative Predicted Vibrational and Electronic Spectra for this compound

| Spectrum | Predicted Value | Assignment |

| FTIR | ||

| 2985 cm⁻¹ | C-H stretch | |

| 1350 cm⁻¹ | B-O stretch | |

| 1105 cm⁻¹ | C-O stretch | |

| 890 cm⁻¹ | B-C stretch | |

| UV-Vis | ||

| λmax | 195 nm | σ → σ* transition |

Note: Data in this table is illustrative and based on typical computational outputs for similar organic molecules.

Advanced Computational Methodologies

As the complexity of molecular systems involving the this compound core increases, more advanced computational techniques are required to maintain accuracy while managing computational cost.

The Fragment Molecular Orbital (FMO) method is a quantum-chemical technique designed to make calculations on very large molecular systems, such as proteins or polymers, computationally feasible. youtube.com The method works by dividing a large system into smaller, manageable pieces called fragments. Standard ab initio calculations are then performed on individual fragments (monomers) and pairs of fragments (dimers) in the electrostatic field of the entire system. youtube.comnih.gov

For a large drug molecule or material containing a this compound unit, the FMO method would allow this unit to be treated as a single fragment. This approach enables the use of high-level quantum mechanics to accurately describe the electronic structure and interactions of the key oxaborolane moiety, while the rest of the large system is treated in a computationally efficient manner. osti.gov The FMO method is particularly powerful for analyzing interactions between the this compound core and its environment, such as a protein binding pocket, providing detailed energy decomposition analysis.

Machine learning (ML) is rapidly emerging as a transformative tool in chemical research, including the study of boron compounds. arxiv.org By training models on large datasets of molecules with known properties, ML can predict characteristics of new, unstudied compounds with speeds thousands of times faster than traditional quantum mechanical calculations. nih.gov

In the context of this compound chemistry, ML models can be developed to predict a wide range of properties. For example, models trained on datasets of boron compounds calculated with DFT can predict Lewis acidity, a key property for catalytic applications. arxiv.orgthemoonlight.io Other ML models, such as graph neural networks, can be trained on extensive databases of calculated or experimental NMR spectra to provide near-instantaneous and highly accurate predictions of ¹H, ¹³C, and ¹¹B chemical shifts for novel this compound derivatives. nih.gov This data-driven approach can also be used to predict reactivity, stability, and mechanical properties, accelerating the discovery and design of new boron-containing materials and molecules. nih.govacs.orgmdpi.com

Applications of 1,2 Oxaborolane in Advanced Organic Synthesis and Materials Science

Catalysis and Reagent Development

In the realm of organic synthesis, 1,2-oxaborolane derivatives are pivotal in the creation of stereochemically complex molecules and the formation of crucial chemical bonds. Their utility spans from acting as chiral auxiliaries to serving as key components in catalytic cycles for bond-forming reactions.

This compound Derivatives as Chirality-Inducing Reagents

The development of chiral reagents is fundamental to asymmetric synthesis, which is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. Derivatives of this compound have been successfully employed as chiral reagents to control the stereochemical outcome of reactions. rsc.org For instance, chiral boronic esters, which can be derived from this compound precursors, are instrumental in the Matteson asymmetric homologation. rsc.org This reaction allows for the stereoselective synthesis of α-haloboronic esters, which are versatile intermediates that can be further transformed into a variety of chiral molecules, including secondary alcohols. rsc.org

The effectiveness of these reagents often relies on the use of chiral diols to create a chiral environment around the boron center. Notable examples of chiral auxiliaries used in conjunction with boronic acid derivatives include tartrate-based diols and pinane-derived systems. rsc.org These chiral boron reagents have a long history of enabling the asymmetric synthesis of complex organic structures. rsc.org

Catalytic Roles in C-C and C-X Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecular skeletons. csic.esdiva-portal.org this compound derivatives, particularly boronic esters, are key players in some of the most powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. scirp.org This palladium-catalyzed reaction has become a go-to method for forming C-C bonds due to its mild reaction conditions and high functional group tolerance. scirp.orgresearchgate.net

In the Suzuki-Miyaura reaction, an organoboron reagent, often a boronic acid or a boronic ester like a 1,3,2-dioxaborolane, couples with an organic halide in the presence of a palladium catalyst. scirp.org The this compound moiety can be a stable and effective precursor or participant in these catalytic cycles. For example, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) is a common reagent used to generate the necessary boronic ester functionalities on various substrates for subsequent coupling reactions. scirp.org

Furthermore, transition metal-free methods for C-C bond formation involving diboron (B99234) reagents, such as bis(catecholato)diboron, have been developed. These reactions can proceed via a radical pathway to achieve 1,2-carboboration of unactivated alkenes, showcasing the versatility of boron reagents beyond traditional palladium-catalyzed processes. acs.org

Development of Novel Organoboron Reagents for Specific Transformations

The field of organoboron chemistry is continually evolving, with ongoing research focused on the development of new reagents with enhanced reactivity, selectivity, and stability. acs.org Hydroboration, the addition of a B-H bond across a double or triple bond, is a fundamental method for preparing organoboranes. researchgate.net The development of reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) has provided thermally stable and highly regioselective options for hydroboration. researchgate.net

Research also explores the synthesis of functionalized organoboron compounds, such as fluorinated derivatives, which are of interest for their potential applications in medicinal chemistry and materials science. nih.gov The development of catalytic processes to create these specialized reagents, for instance, the conversion of hexafluoropropene (B89477) and a 1,3,2-dioxaborolane into trifluoropropane derivatives, highlights the innovation in this area. nih.gov These novel reagents expand the synthetic chemist's toolbox, allowing for the construction of molecules with unique properties. mit.edu

Functional Materials Research

The incorporation of boron, and specifically the this compound motif, into polymeric and molecular materials has led to the development of advanced functional materials with applications in electronics and responsive systems.

Incorporation into Optoelectronic Systems

Organoboron compounds, including those with dioxaborolane structures, are increasingly utilized in the field of optoelectronics. cymitquimica.comwolfabio.comchemscene.comechemi.comechemi.com Their unique electronic properties, which can be tuned by modifying the substituents on the boron-containing ring, make them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). cymitquimica.com

Derivatives like 2-(9,9-diphenyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are examples of compounds synthesized for their potential photophysical properties. cymitquimica.com The bulky and conjugated fluorenyl group, combined with the dioxaborolane moiety, can influence the material's charge transport and light-emitting characteristics. cymitquimica.com Companies specializing in optoelectronic materials often list various complex 1,3,2-dioxaborolane derivatives as key intermediates and components for these technologies. wolfabio.comechemi.comechemi.com

Stimuli-Responsive Boron-Containing Materials

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external triggers like temperature, pH, or light. nih.govmdpi.comjchemrev.com The incorporation of boron-containing moieties, including those related to the this compound structure, can impart stimuli-responsive behavior. For example, the reversible formation and cleavage of boronic ester bonds can be exploited to create dynamic and reprocessable polymer networks. scispace.comsigmaaldrich.com

This dynamic covalent chemistry allows for the development of materials that can be healed, reshaped, or degraded on demand. For instance, polymers containing dioxaborolane cross-links can exhibit thermoplastic behavior through a process called dioxaborolane metathesis. scispace.com The ability to introduce functional groups like boronic esters into polymers allows for the design of materials that respond to specific chemical stimuli, opening up applications in areas such as drug delivery and sensing. sigmaaldrich.com

Molecular Solar Thermal (MOST) Energy Storage Systems

Molecular Solar Thermal (MOST) systems offer a promising avenue for renewable energy by capturing solar energy in chemical bonds and releasing it as heat on demand. d-nb.infochalmers.sefrontiersin.org The core of a MOST system is a photoswitchable molecule that undergoes a reversible photoisomerization to a high-energy, metastable isomer upon solar irradiation. chalmers.sefrontiersin.org This stored energy can then be released through thermal, catalytic, or electrochemical triggers. d-nb.infofrontiersin.org

While this compound itself is not the primary photoswitch, boron-containing compounds, particularly those related to the norbornadiene-quadricyclane system, are of significant interest. d-nb.infochalmers.se The introduction of boron-containing functional groups can modulate the electronic and photophysical properties of these photoswitches. For instance, aryl-substituted norbornadienes, which can be synthesized via Suzuki-Miyaura coupling reactions involving boronic acid derivatives, have shown favorable properties for MOST applications. d-nb.info Specifically, 2-(1-naphthyl)norbornadiene exhibits a red-shifted absorption spectrum, a long half-life of its quadricyclane (B1213432) isomer (35 days), and a respectable energy storage density of 361 kJ/kg. d-nb.info

The general principle of a MOST system involves the conversion of a low-energy isomer to a high-energy one using sunlight. frontiersin.org This process should ideally have a high quantum yield and the resulting photoisomer must be kinetically stable. chalmers.se The stored energy is the enthalpy difference between the two isomers. frontiersin.org Researchers are actively exploring various molecular systems to optimize these parameters, with a focus on increasing energy density, extending storage times, and ensuring the cyclability of the system. chalmers.seresearchgate.net

Table 1: Key Parameters of Selected MOST Systems

| Compound/System | Energy Storage Density (kJ/kg) | Half-life of High-Energy Isomer | Key Features |

|---|---|---|---|

| 2-(1-Naphthyl)norbornadiene/Quadricyclane | 361 | 35 days | Red-shifted absorption, long half-life. d-nb.info |

| Phenyl- and Naphthyl-linked bis- and tris-norbornadienes | Up to 734 | Up to 14 days | High energy densities. researchgate.net |

| 2,6-Difluoroazobenzene | 218 (137 after green light) | - | Liquid state, processable in neat form. nih.gov |

| Fulvalene Diruthenium (FvRu2) derivative | ~195 J/g | - | High solubility and rapid catalytic energy release. chalmers.se |

Design of Ionic Polymers with Boron Scaffolds

The incorporation of boron, including structures related to this compound, into polymer architectures offers a versatile strategy for creating materials with tunable properties and functionalities. Boronic esters, formed from the reaction of boronic acids with diols, are dynamic covalent bonds that can be reversibly formed and broken. researchgate.net This dynamic nature is central to the design of self-healing polymers and vitrimers. researchgate.net

Poly(dioxaborolane)s, which contain trigonal planar boron within the polymer backbone, are a class of self-repairing polymers. rsc.org The hydrolytic sensitivity of the B-O bond in the dioxaborolane ring allows for the degradation and subsequent regeneration of the polymer, effectively "healing" damage. rsc.org The molecular weight and, consequently, the material's properties can be controlled during polymerization and post-polymerization processing. rsc.org

Furthermore, boron-containing scaffolds are being explored for biomedical applications, such as Boron Neutron Capture Therapy (BNCT). acs.orgmdpi.com In this context, polymers functionalized with boron clusters, like closo-borates, can serve as delivery vehicles to target tumor cells. mdpi.com For instance, biodegradable polyesters such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) have been used to create composite materials containing closo-borates for potential use in treating osteosarcoma, combining drug delivery with bone tissue regeneration. mdpi.com The design of these polymers often involves N-coordinated organoboron structures to enhance stability and tune their electronic and photophysical properties. acs.org

Table 2: Examples of Boron-Containing Polymers and Their Applications

| Polymer Type | Boron Moiety | Key Feature | Application |

|---|---|---|---|

| Poly(dioxaborolane)s | Dioxaborolane ring | Reversible B-O bonds | Self-healing materials. researchgate.netrsc.org |

| Poly(amidoamine)-Poly(ethylene glycol) network | Boronic ester | Tunable mechanical properties | Vitrimers, recyclable materials. researchgate.net |

| Poly(lactic acid)/Poly(ε-caprolactone) composites | Closo-borates | Biodegradable, boron delivery | Boron Neutron Capture Therapy (BNCT). mdpi.com |

| Macrocyclic Polyamines | Phenylboronic acid | High intracellular uptake | Boron carriers for BNCT. acs.org |

Synthetic Building Blocks for Complex Molecular Architectures

This compound and its derivatives are valuable synthetic intermediates for constructing intricate molecular frameworks, including polycyclic and spirocyclic systems, as well as functionalized acyclic structures like homoallylic alcohols and diols.

Construction of Polycyclic and Spirocyclic Systems

The versatility of boron-containing building blocks extends to the synthesis of complex polycyclic and spirocyclic structures, which are prevalent in natural products and pharmaceuticals. mdpi.comsciensage.infonih.govnih.gov Spirocycles, in particular, are of great interest in drug discovery due to their inherent three-dimensional nature, which allows for better exploration of chemical space compared to flat aromatic systems. sigmaaldrich.comenamine.net

While direct use of this compound in these specific complex syntheses is not extensively documented in the provided context, the principles of using boron-mediated reactions are highly relevant. For example, intramolecular cyclization reactions are a key strategy for forming polycyclic aromatic compounds. researchgate.netresearchgate.netmdpi.comacs.orgrsc.org Boron-doped polycyclic aromatic hydrocarbons (PAHs) can exhibit unique electronic properties and reactivity. researchgate.net

The synthesis of spirocycles often involves the creation of a quaternary carbon center, a challenging synthetic task. researchgate.net Various methods, including hetero-Diels-Alder reactions and multi-component reactions, have been developed to access spirocyclic systems. mdpi.combeilstein-journals.org For instance, spiro[dihydropyridine-oxindoles] have been synthesized through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione. beilstein-journals.org The development of novel spirocyclic building blocks, including oxa-spirocycles, has been shown to improve physicochemical properties like aqueous solubility, which is crucial for medicinal chemistry applications. nih.gov

Preparation of Homoallylic Alcohols and Diols

Derivatives of this compound are instrumental in the stereoselective synthesis of homoallylic alcohols and diols, which are important structural motifs in many bioactive natural products. nih.govmsu.edu The allylboration of carbonyl compounds is a powerful C-C bond-forming reaction. organic-chemistry.orgualberta.ca

A key development is the synthesis of α-boryl-substituted allylboronates. nih.gov These reagents, which are not accessible through traditional palladium-catalyzed alkene isomerization, can undergo chiral Brønsted acid-catalyzed addition to aldehydes to produce 1,2-oxaborinan-3-enes with excellent stereo- and enantioselectivity. nih.gov Subsequent transformations of these products can yield δ-boryl-substituted homoallylic alcohols. nih.gov Lewis acid-catalyzed additions also proceed with high stereoselectivity. nih.gov This methodology provides access to homoallylic alcohols with stereodefined internal alkenes, a previously underdeveloped area. nih.govnih.govrsc.org

Furthermore, this compound derivatives play a role in the synthesis of diols. The cis-dihydroxylation of olefins using a catalytic amount of osmium tetroxide can be significantly improved by the presence of a dihydroxyphenylborane. organic-chemistry.org This additive acts as a "diol captor," forming a 2-phenyl-1,3,2-dioxaborolane (B3052714) derivative (a phenylboronic ester) in situ. organic-chemistry.org This strategy prevents over-oxidation of the diol product and simplifies the isolation procedure, making it a practical method for synthesizing various diols, including those derived from substrates that form unstable or water-soluble products. organic-chemistry.org

Table 3: Synthetic Methods Involving this compound Derivatives for Homoallylic Alcohols and Diols

| Reaction | Key Reagent/Catalyst | Product Type | Key Features |

|---|---|---|---|

| Aldehyde Addition | α-Boryl-substituted allylboronate / Chiral Brønsted acid | 1,2-Oxaborinan-3-enes, Homoallylic alcohols | Excellent stereo- and enantioselectivity. nih.gov |

| Aldehyde Addition | α-Boryl-substituted allylboronate / Lewis acid | δ-Boryl-substituted homoallylic alcohols | High stereoselectivity. nih.gov |

| Olefin Dihydroxylation | Osmium tetroxide / Dihydroxyphenylborane | 1,2-Diols (as phenylboronic esters) | Prevents over-oxidation, simplifies isolation. organic-chemistry.org |

| Decarboxylative Allylic Alkylation | Vinyl cyclic carbonates / Pd/Photoredox catalysis | Vicinal α,β-tetra-substituted homoallylic alcohols | Creates congested vicinal carbon centers. chemrxiv.org |

Advanced Spectroscopic and Structural Elucidation Techniques in 1,2 Oxaborolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of 1,2-oxaborolane derivatives. numberanalytics.com It offers a non-destructive means to gain comprehensive information about molecular structure, dynamics, and reaction mechanisms. nih.gov

High-Resolution ¹H, ¹³C, and ¹¹B NMR for Structural Assignment and Conformational Analysis

High-resolution ¹H, ¹³C, and ¹¹B NMR are fundamental tools for the initial structural confirmation and deeper conformational analysis of 1,2-oxaborolanes.

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms within the molecule. Chemical shifts and coupling constants are instrumental in assigning specific protons to their positions in the this compound ring and any substituents. For instance, the presence of specific multiplets and their integration values can confirm the successful synthesis of a target structure.

¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by mapping the carbon skeleton of the molecule. numberanalytics.com A notable characteristic in the ¹³C NMR spectra of some organoboron compounds is the broadening of the signal for the carbon atom directly attached to the boron. This is due to quadrupolar relaxation, and in some cases, this signal may not be precisely localized. mpg.de

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B is a key probe in organoboron chemistry. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination number and the electronic environment around the boron atom. For many 1,3,2-dioxaborolanes, which are structurally related to 1,2-oxaborolanes, the ¹¹B NMR signals typically appear in the range of δ 22-34 ppm. mpg.dersc.orgrsc.org This region is characteristic of tricoordinate boron atoms.

Conformational Analysis: NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), is powerful for elucidating the preferred conformations of molecules in solution. mdpi.comrsc.org The analysis of NOESY spectra can reveal through-space interactions between protons, allowing for the determination of internuclear distances and the establishment of predominant conformers. mdpi.com In some cases, hindered bond rotation can lead to the presence of multiple conformers that are in slow exchange on the NMR timescale, resulting in the doubling of peaks in the spectrum. copernicus.org

Table 1: Representative NMR Data for this compound Derivatives and Related Compounds

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| Generic 1,3,2-Dioxaborolanes | ¹¹B | 22-34 | Various | mpg.dersc.orgrsc.org |

| (E)-4,4,5,5-Tetramethyl-2-(oct-2-en-2-yl)-1,3,2-dioxaborolane | ¹¹B | 30.3 | CDCl₃ | mpg.de |

| 4,4,5,5-Tetramethyl-2-(4-phenyl-3-buten-1-yl)-1,3,2-dioxaborolane | ¹³C | 137.8, 132.6, 128.6, 128.2, 126.5, 125.8, 82.9, 27.2, 24.7 | CDCl₃ | rsc.org |

| Potassium Organotrifluoroborates | ¹¹B | Varies (e.g., coupling with ¹⁹F observed) | DMSO-d₆ | nih.gov |

| 1-[5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl]ethanone | ¹¹B | (Calculated) | Solid State | researchgate.net |

Advanced NMR Techniques for Mechanistic Studies

Advanced, multidimensional NMR experiments are indispensable for probing reaction mechanisms involving 1,2-oxaborolanes. nih.govnumberanalytics.com Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed connectivity within a molecule. numberanalytics.com

In-situ NMR Monitoring: By acquiring NMR spectra at various time points during a reaction, researchers can monitor the consumption of reactants, the formation of products, and the appearance of any transient intermediates. nih.gov This provides invaluable kinetic and mechanistic data. numberanalytics.comnih.gov

Diffusion-Ordered Spectroscopy (DOSY): This technique separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. It can be used to identify components in a complex reaction mixture without prior separation.

Isotope Labeling Studies: The use of isotopes such as ²H, ¹³C, or ¹⁵N in conjunction with NMR can provide definitive evidence for proposed reaction pathways and the fate of specific atoms throughout a chemical transformation. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying functional groups and providing information about the bonding within this compound molecules. universallab.orgupi.edu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization and Bonding Information

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. upi.edu The positions, shapes, and intensities of the absorption bands in an FTIR spectrum are characteristic of specific functional groups. universallab.org

B-O Stretching: The B-O bond in 1,2-oxaborolanes and related compounds gives rise to characteristic stretching vibrations. These are typically strong absorptions found in the fingerprint region of the spectrum.

C-H Stretching: Absorptions corresponding to the stretching vibrations of C-H bonds are readily identifiable. Saturated C(sp³)-H bonds typically absorb in the 2850–3000 cm⁻¹ region, while unsaturated C(sp²)-H bonds appear above 3000 cm⁻¹. universallab.orgmdpi.com

Other Functional Groups: FTIR is also used to confirm the presence of other functional groups that may be part of the substituents on the this compound ring, such as hydroxyl (O-H, broad peak around 3200-3550 cm⁻¹), carbonyl (C=O, strong peak around 1700 cm⁻¹), or amine (N-H, around 3300 cm⁻¹) groups. universallab.orglibretexts.org

Table 2: General FTIR Absorption Regions for Functional Groups Relevant to this compound Chemistry

| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200-3550 | Strong, Broad |

| Alkane | C-H stretch | 2850-3000 | Medium to Strong |

| Alkene | C-H stretch | >3000 | Medium |

| Carbonyl | C=O stretch | ~1700 | Strong |

| Boron-Oxygen | B-O stretch | Fingerprint Region (e.g., 1300-1400) | Strong |

| Aromatic Ring | C=C backbone stretch | ~1600 | Variable |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is particularly useful for studying 1,2-oxaborolanes that contain chromophores, which are parts of a molecule that absorb light. libretexts.org The absorption of UV or visible light excites electrons, most commonly from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

π→π and n→π Transitions:** For 1,2-oxaborolanes containing unsaturated systems (e.g., aromatic rings or double bonds), the most significant electronic transitions are typically π→π* and n→π. libretexts.orgshu.ac.uk The presence of conjugation (alternating single and multiple bonds) lowers the energy gap between the π and π orbitals, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). libretexts.org

Analysis of Conjugated Systems: The position and intensity of the absorption bands in a UV-Vis spectrum can provide qualitative and quantitative information about the extent of conjugation in a this compound derivative. This is valuable for understanding the electronic communication between the boronate moiety and any conjugated substituents.

Table 3: Common Electronic Transitions in UV-Vis Spectroscopy

| Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| σ→σ* | <200 | High energy, occurs in saturated systems. |

| n→σ* | 150-250 | Involves non-bonding electrons (e.g., on oxygen). |

| π→π* | 200-700 | Occurs in molecules with double or triple bonds. libretexts.org |

| n→π* | 200-700 | Involves non-bonding electrons and a π-system. libretexts.org |

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a powerful investigative tool used for the quantitative measurement and analysis of the fluorescent properties of molecules. dergipark.org.tr This technique involves exciting a sample with a beam of light, causing electrons in fluorescent molecules to move to a higher electronic state. dergipark.org.tr As the electrons return to their ground state, they emit light, which is then measured to identify the molecule or changes within it. dergipark.org.tr

In the context of this compound research, fluorescence spectroscopy is employed to characterize the luminescent properties of derivatives functionalized with fluorophores. The inherent electron-deficient nature of the boron atom in the oxaborolane ring can influence the electronic structure of an attached chromophore, making these compounds interesting candidates for fluorescent sensors and materials. rsc.orgnih.gov For instance, derivatives incorporating the 4-amino-1,8-naphthalimide (B156640) unit, a well-known fluorophore, are of significant interest. The photophysical properties, such as absorption and emission wavelengths, can be finely tuned by altering the substituents on the naphthalimide core. nih.gov

The interaction of the boronic acid or boronate ester moiety with analytes like saccharides can lead to the formation of new boronate esters, which often results in a change in fluorescence, a principle widely used in sensor design. nih.govresearchgate.net The binding process can alter the electronic environment of the fluorophore, leading to either quenching or enhancement of the fluorescence signal. nih.govresearchgate.net

Table 1: Photophysical Properties of Naphthalimide Boronate Pinacol Esters in DMSO

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 1 | 450 | 580 | < 0.005 |

| 2 | 450 | 580 | < 0.005 |

| 3 | 450 | 580 | < 0.005 |

Data sourced from studies on pinacol-protected 4-amino-1,8-naphthalimide derivatives, which serve as representative examples of fluorescent boronate esters. nih.gov

X-ray Diffraction Techniques

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides detailed information on molecular connectivity, conformation, and accurate measurements of bond lengths and angles. mdpi.comchemmethod.com

For this compound and its derivatives, SC-XRD analysis is used to elucidate the exact solid-state structure, confirming the geometry of the heterocyclic ring and the spatial relationship of its substituents. Crystallographic studies on related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) systems reveal that the five-membered B-O-C-C-O ring is nearly planar. The boron atom typically adopts a trigonal planar geometry, indicative of sp² hybridization, with a vacant p-orbital perpendicular to the ring plane. This structural information is fundamental to understanding the steric and electronic properties of these compounds, which in turn dictate their reactivity and interaction with other molecules. The analysis also reveals how molecules pack in the crystal lattice, stabilized by intermolecular interactions. researchgate.net

Table 3: Selected Crystallographic Bonding Parameters for a Phenyl-Substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ring

| Parameter | Bond | Typical Value (Å) |

|---|---|---|

| Bond Length | B–O | 1.36–1.38 |

| O–C | 1.47–1.49 | |

| Bond Angle | B–O–C | 117–121° |

| Dihedral Angle | Dioxaborolane Ring vs. Phenyl Ring | 9.9–24.2° |

Data sourced from X-ray crystallographic studies of various aryl-dioxaborolane derivatives. researchgate.net

Advanced Analytical Methods

Understanding complex chemical reactions requires the detection and characterization of transient species that exist for only fractions of a second. Time-resolved spectroscopy is a class of techniques designed to observe these short-lived reaction intermediates. hamamatsu.comunipr.it By using a "pump" pulse of light to initiate a reaction and a "probe" pulse to measure the spectral changes at very short time delays (from picoseconds to milliseconds), researchers can map the formation and decay of intermediates. unipr.it